molecular formula C17H24N4O4 B11100126 (3E)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-phenylethyl)butanamide

(3E)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-phenylethyl)butanamide

Cat. No.: B11100126
M. Wt: 348.4 g/mol
InChI Key: NTOJCHJQRQJVEH-DEDYPNTBSA-N
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Description

3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENETHYLBUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazone linkage and a phenethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENETHYLBUTANAMIDE typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with a phenethyl derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENETHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENETHYLBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENETHYLBUTANAMIDE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethylamine: Shares the methoxyethyl group but differs in overall structure and properties.

    Metoprolol: Contains a methoxyethyl group and is used as a β1 receptor blocker.

    Nusinersen: An antisense oligonucleotide with 2’-O-2-methoxyethyl groups.

Uniqueness

3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-PHENETHYLBUTANAMIDE is unique due to its specific hydrazone linkage and phenethyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-N'-[(E)-[4-oxo-4-(2-phenylethylamino)butan-2-ylidene]amino]oxamide

InChI

InChI=1S/C17H24N4O4/c1-13(20-21-17(24)16(23)19-10-11-25-2)12-15(22)18-9-8-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,18,22)(H,19,23)(H,21,24)/b20-13+

InChI Key

NTOJCHJQRQJVEH-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NCCC1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)C(=O)NCCOC)CC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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